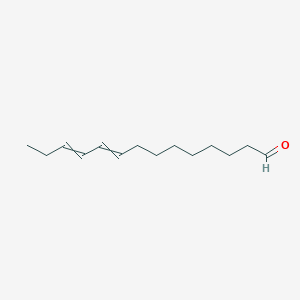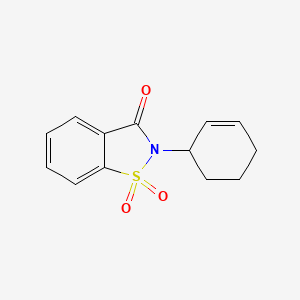![molecular formula C42H55O3P B14333017 Di[1,1'-biphenyl]-2-yl octadecyl phosphite CAS No. 100781-89-3](/img/structure/B14333017.png)
Di[1,1'-biphenyl]-2-yl octadecyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is an organophosphorus compound with the molecular formula C42H63O3P. It is commonly used as an antioxidant stabilizer in various polymer applications, particularly in polyolefins like polypropylene and polyethylene . This compound helps to prevent the degradation of polymers by inhibiting oxidative processes, thereby extending the lifespan and maintaining the physical properties of the materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di[1,1’-biphenyl]-2-yl octadecyl phosphite typically involves the reaction of 1,1’-biphenyl-2-yl phosphorodichloridite with octadecanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Di[1,1’-biphenyl]-2-yl octadecyl phosphite is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Di[1,1’-biphenyl]-2-yl octadecyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the phosphite group.
Major Products Formed
Oxidation: The major product is the corresponding phosphate.
Hydrolysis: The products are phosphorous acid and octadecanol.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is widely used in scientific research due to its antioxidant properties. Some of its applications include:
Polymer Chemistry: It is used as a stabilizer to prevent the degradation of polymers during processing and in end-use applications.
Biological Research: It is studied for its potential effects on cell growth and viability, particularly in the context of its degradation products.
Industrial Applications: It is used in the manufacturing of single-use bioprocessing equipment to ensure the stability and functionality of the materials.
Mécanisme D'action
The primary mechanism by which Di[1,1’-biphenyl]-2-yl octadecyl phosphite exerts its effects is through its antioxidant activity. It functions by decomposing hydroperoxides, which are intermediates in the oxidative degradation of polymers. This decomposition prevents the formation of free radicals that can cause further degradation . The compound’s effectiveness is influenced by the electron-acceptor ability and bulk of the groups bound to phosphorus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Another phosphite antioxidant used in polymer stabilization.
3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenylphosphate: A structurally related compound with similar antioxidant properties.
Uniqueness
Di[1,1’-biphenyl]-2-yl octadecyl phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This balance makes it particularly effective in stabilizing polymers against oxidative degradation while maintaining compatibility with various polymer matrices .
Propriétés
Numéro CAS |
100781-89-3 |
|---|---|
Formule moléculaire |
C42H55O3P |
Poids moléculaire |
638.9 g/mol |
Nom IUPAC |
octadecyl bis(2-phenylphenyl) phosphite |
InChI |
InChI=1S/C42H55O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-36-43-46(44-41-34-25-23-32-39(41)37-28-19-17-20-29-37)45-42-35-26-24-33-40(42)38-30-21-18-22-31-38/h17-26,28-35H,2-16,27,36H2,1H3 |
Clé InChI |
YRESRCYMPRGTML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)


![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)





